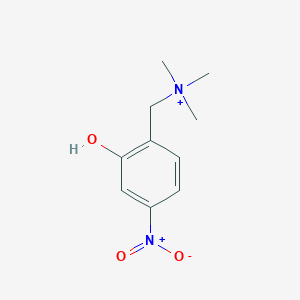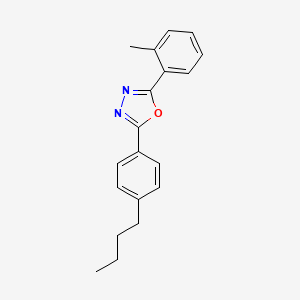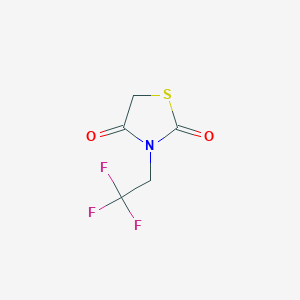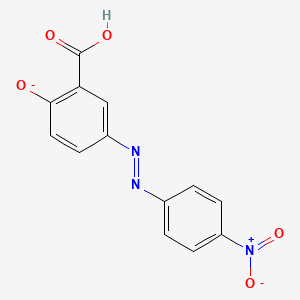![molecular formula C14H11N3O3S B11709293 Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]- CAS No. 56437-98-0](/img/structure/B11709293.png)
Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzoyl)-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a nitrobenzoyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzoyl)-1-phenylthiourea typically involves the reaction of 4-nitrobenzoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 3-(4-nitrobenzoyl)-1-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Nitrobenzoyl)-1-phenylthiourea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Reduction Reagents: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution Reagents: Alkyl halides or acyl halides in the presence of a base.
Major Products
Reduction Product: 3-(4-Aminobenzoyl)-1-phenylthiourea.
Substitution Products: Various substituted thiourea derivatives depending on the reagents used.
科学的研究の応用
3-(4-Nitrobenzoyl)-1-phenylthiourea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-nitrobenzoyl)-1-phenylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiourea moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
3-(4-Nitrobenzoyl)-1-phenylthiourea: Unique due to the presence of both nitrobenzoyl and thiourea groups.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of various nitrobenzoyl derivatives.
Phenylthiourea: A simpler thiourea derivative without the nitrobenzoyl group.
Uniqueness
3-(4-Nitrobenzoyl)-1-phenylthiourea is unique due to its combination of a nitrobenzoyl group and a thiourea moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
56437-98-0 |
|---|---|
分子式 |
C14H11N3O3S |
分子量 |
301.32 g/mol |
IUPAC名 |
4-nitro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-6-8-12(9-7-10)17(19)20)16-14(21)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,18,21) |
InChIキー |
CLUCQDRQMGVTGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)



![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
